2-((4-Methylpiperidin-4-yl)oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methylpiperidin-4-yl)oxy]pyridine is a chemical compound that features a pyridine ring bonded to a piperidine ring through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylpiperidin-4-yl)oxy]pyridine typically involves the reaction of 4-methylpiperidine with a pyridine derivative. One common method is the nucleophilic substitution reaction where 4-methylpiperidine reacts with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 2-[(4-methylpiperidin-4-yl)oxy]pyridine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylpiperidin-4-yl)oxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-methylpiperidin-4-yl)oxy]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[(4-methylpiperidin-4-yl)oxy]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on ion channels or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine
- 4-(4-methylpiperidin-1-yl)aniline
- 1-(4-fluorobenzyl)piperidin-4-yl methanol
Uniqueness
2-[(4-methylpiperidin-4-yl)oxy]pyridine is unique due to its specific ether linkage between the pyridine and piperidine rings, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and industrial applications .
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-(4-methylpiperidin-4-yl)oxypyridine |
InChI |
InChI=1S/C11H16N2O/c1-11(5-8-12-9-6-11)14-10-4-2-3-7-13-10/h2-4,7,12H,5-6,8-9H2,1H3 |
InChI Key |
VFTYKWAHHLEMMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1)OC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.